2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6BrF2NO2S It is a derivative of benzene, featuring bromine, fluorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 4,6-difluoro-N-methylbenzene-1-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include sulfonic acids or amines.
Scientific Research Applications
2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorobenzonitrile
- 4-Bromo-2,6-difluoroaniline
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
Uniqueness
2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C7H6BrF2NO2S |
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Molecular Weight |
286.10 g/mol |
IUPAC Name |
2-bromo-4,6-difluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
HCQDJOJLXOEGDD-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1Br)F)F |
Origin of Product |
United States |
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